N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide
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Overview
Description
N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide is a complex organic compound with the molecular formula C16H12N2O3. It is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide typically involves the reaction of 9,10-anthraquinone with piperidine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of colorimetric sensors and analytical reagents
Mechanism of Action
The compound exerts its effects primarily through the intercalation into DNA, disrupting the replication and transcription processes. This mechanism is similar to other anthracenedione derivatives, which are known to target topoisomerase enzymes, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione derivative used as an anticancer agent.
Doxorubicin: An anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Another anthracycline with applications in cancer treatment.
Uniqueness
N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine moiety enhances its solubility and bioavailability compared to other anthracenedione derivatives .
Properties
CAS No. |
79207-93-5 |
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Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-amino-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-12(25)23-15-11-16(24-9-5-2-6-10-24)19(22)18-17(15)20(26)13-7-3-4-8-14(13)21(18)27/h3-4,7-8,11H,2,5-6,9-10,22H2,1H3,(H,23,25) |
InChI Key |
UTERCDMLLHSXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)N4CCCCC4 |
Origin of Product |
United States |
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